Home > Products > Screening Compounds P126890 > 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline - 901031-18-3

3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-2740494
CAS Number: 901031-18-3
Molecular Formula: C22H13BrFN3
Molecular Weight: 418.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound is characterized by the presence of bromine and fluorine substituents on its phenyl rings, which are attached to a pyrazoloquinoline core. The molecular formula for this compound is C16H12BrFC_{16}H_{12}BrF with a molecular weight of approximately 335.17 g/mol. The unique structure and substituents contribute to its potential applications in medicinal chemistry and pharmacology, particularly in the development of biologically active compounds.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the category of pyrazoloquinolines. Pyrazoloquinolines have garnered interest due to their diverse biological activities, including anti-inflammatory and anticancer properties. The synthesis of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step synthetic routes that ensure high quality and consistency of the final product.

Synthesis Analysis

Methods

The synthesis of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic methods, including:

  • Friedländer Condensation: This method involves the reaction of an appropriate hydrazone with an aldehyde or ketone.
  • Multicomponent Reactions: These reactions combine multiple reactants in a single step to form complex products efficiently.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation.

Technical Details

A typical synthesis route may start with commercially available starting materials such as bromobenzene and fluorobenzene derivatives. The reaction conditions often require careful optimization of temperature and time to achieve desired yields while minimizing by-products. For example, a combination of heating and stirring under inert atmosphere conditions is commonly employed to facilitate the formation of the pyrazoloquinoline structure .

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline features a fused ring system consisting of a pyrazole ring fused with a quinoline moiety. The presence of bromine and fluorine atoms on the phenyl rings contributes to its electronic properties and potential interactions with biological targets.

Data

  • Molecular Formula: C16H12BrFC_{16}H_{12}BrF
  • Molecular Weight: 335.17 g/mol
  • Melting Point: Data on melting point is not explicitly provided but can be determined experimentally.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions that allow for structural modifications. Notably:

  • Nucleophilic Substitution Reactions: These reactions can occur at the halogen substituents (bromine or fluorine), allowing for further functionalization.
  • Oxidation Reactions: The compound may also participate in oxidation processes that modify its electronic properties.

Technical Details

The reactivity of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is influenced by its substituents. For instance, the electron-withdrawing nature of the fluorine atom can enhance nucleophilicity at adjacent positions, facilitating further chemical transformations .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: The presence of halogen substituents influences reactivity patterns, particularly in nucleophilic substitution reactions.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Applications

The unique structure and biological activity of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline make it a candidate for various scientific applications:

  • Medicinal Chemistry: Research indicates potential uses in developing anti-inflammatory agents or anticancer drugs.
  • Biological Studies: Compounds within this class are often utilized in studies investigating enzyme inhibition and cellular signaling pathways.
  • Material Science: The electronic properties may also lend themselves to applications in organic electronics or fluorescent sensors due to their unique photophysical characteristics .
Historical Development and Contextualization of Pyrazoloquinoline Derivatives

Evolution of Pyrazoloquinoline Scaffolds in Heterocyclic Chemistry

The pyrazoloquinoline scaffold represents a privileged structural motif in heterocyclic chemistry, originating from the strategic fusion of pyrazole and quinoline ring systems. This hybrid architecture first emerged in 1911 through Michaelis' serendipitous discovery during reactions between pyrazolones and anthranilaldehyde, though the correct structural assignment of these fluorescent compounds was only established in 1928 by Niementowski and colleagues [8]. The fundamental pyrazoloquinoline system comprises a pyrazole ring annulated to the quinoline framework at positions [3,4-b], [4,3-c], or other isomeric arrangements, creating distinct electronic environments that influence both physicochemical properties and biological interactions [5]. The positional linkage between the pyrazole and quinoline rings generates seven possible structural isomers, each with unique electronic distributions and steric profiles that significantly impact their chemical behavior and pharmacological potential [1].

Early synthetic efforts focused primarily on unsubstituted parent structures, but the mid-20th century witnessed strategic diversification through substituent incorporation at various ring positions. The discovery that electron-donating or withdrawing groups at C-3, C-6, or N-1 positions could dramatically alter photophysical properties spurred applications in dye chemistry and fluorescence spectroscopy [8]. By the 1980s, research expanded toward exploiting the hydrogen bond acceptance capacity of quinoline nitrogen combined with the hydrogen bond donation capability of the pyrazole NH moiety, creating molecular scaffolds capable of targeted biomolecular interactions [4]. This period also established structure-fluorescence relationships, demonstrating that aryl substitutions at position 1 and 3 could enhance quantum yields and Stokes shifts – properties later leveraged in developing fluorescent sensors for cellular imaging [8].

Table 1: Historical Milestones in Pyrazoloquinoline Chemistry

YearDevelopmentKey ResearchersSignificance
1911Initial serendipitous synthesisMichaelisFirst observation of pyrazoloquinoline fluorescence
1928Structural elucidationNiementowski et al.Correct assignment of pyrazolo[3,4-b]quinoline structure
1960sSynthetic methodology expansionKoćwa, TomasikFriedländer condensation optimization for diverse derivatives
1980sPhotophysical characterizationVarious groupsEstablished structure-fluorescence relationships
2000sBiological evaluation expansionPharmaceutical researchersKinase inhibition and anticancer activity discovery

The scaffold's versatility became increasingly evident through its presence in natural product analogs and pharmacologically active compounds. Contemporary research recognizes pyrazoloquinolines as "molecular chameleons" capable of mimicking purine bases in biological systems, explaining their diverse receptor affinities [4]. The structural evolution has progressed from simple fused systems to sophisticated derivatives featuring halogen substitutions, hydrophilic/hydrophobic balance modifications, and chiral auxiliaries – developments that have transformed pyrazoloquinolines from chemical curiosities to valuable pharmacophores in rational drug design [4] [8].

Milestones in the Synthesis of Halogen-Substituted Pyrazoloquinolines

Halogen functionalization of pyrazoloquinolines represents a critical advancement in the scaffold's development, with bromine and fluorine substitutions emerging as particularly impactful modifications due to their electronic effects and enhanced biointeraction capabilities. The strategic incorporation of halogens began gaining prominence in the 1990s, when researchers systematically explored electrophilic bromination and palladium-catalyzed coupling reactions to enhance structural diversity [5]. Bromination at the C-3 position was achieved through electrophilic aromatic substitution using bromine in acetic acid, while directed ortho-metalation techniques enabled regioselective bromination at C-6 and C-8 positions for more precise structural control [8].

Fluorine introduction presented greater synthetic challenges due to the need for specialized fluorinating agents. The development of Balz-Schiemann reactions using fluoroborates derived from aniline precursors enabled the preparation of 4-fluorophenyl-substituted derivatives [6]. A significant breakthrough emerged with the Vilsmeier-Haack formylation-bromination sequence, which allowed simultaneous introduction of formyl groups and bromine atoms at C-4 and C-3 positions, respectively, providing versatile intermediates for subsequent derivatization [8]. This methodology proved particularly valuable for synthesizing 3-bromo-4-formylpyrazoloquinolines, which served as key intermediates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [5] [8].

The synthesis of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exemplifies modern halogen incorporation strategies. This compound is typically prepared through a multistep sequence beginning with Friedländer condensation between 4-fluoroaniline and 5-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions [1] [8]. Critical optimization revealed that Lewis acid catalysts (e.g., ZnCl₂) in refluxing ethanol significantly improved cyclization yields (75-85%) compared to traditional protic acid conditions (40-50%), while simultaneously reducing reaction times from 24 hours to 8-10 hours [8]. The halogen positioning in this derivative is strategically designed: the 3-bromophenyl moiety enhances π-stacking capabilities with biological targets while the 4-fluorophenyl group at N-1 provides metabolic stability and influences dipole moment orientation [6] [7].

Table 2: Synthetic Approaches for Halogenated Pyrazoloquinolines

MethodReagents/ConditionsPosition ModifiedYield RangeKey Advantages
Electrophilic BrominationBr₂/AcOH, 25-50°CC-3/C-645-65%Direct functionalization of parent scaffold
Vilsmeier-Haack ReactionPOCl₃/DMF, then Br₂C-3 & C-460-75%Dual functionality introduction
Balz-Schiemann ReactionNaNO₂/HBF₄, ΔN-1 aryl (para-F)30-50%Access to fluorinated derivatives
Friedländer CondensationZnCl₂/EtOH, refluxC-4 & N-1 aryl groups75-85%Integrated scaffold assembly with halogen incorporation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃C-3 aryl (meta-Br)80-92%Late-stage diversification

Contemporary advances have focused on sustainable methodologies for halogen incorporation, including visible light-mediated bromination using N-bromosuccinimide (NBS) and catalytic bromoperoxidase mimics [1]. These approaches offer improved regioselectivity and reduced environmental impact compared to traditional electrophilic bromination. Furthermore, the development of continuous flow systems has enhanced safety profiles for handling hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) in the synthesis of 4-fluorophenyl-substituted derivatives [6]. The strategic positioning of halogens in pyrazoloquinolines significantly influences their molecular recognition properties: bromine provides a heavy atom effect that enhances intermolecular interactions through halogen bonding, while fluorine improves membrane permeability and metabolic stability – features critically leveraged in the development of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline as a bioactive scaffold [2] [7].

Role of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline in Modern Medicinal Chemistry

The targeted compound 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exemplifies contemporary structure-function optimization in medicinal chemistry, strategically combining halogen substituents to enhance target affinity and pharmacokinetic properties. The 3-bromophenyl moiety at position 3 significantly enhances π-stacking interactions with hydrophobic enzyme pockets, while the 4-fluorophenyl group at N-1 contributes to metabolic stability and influences the molecule's dipole moment for optimized orientation within biological targets [6] [7]. This specific substitution pattern emerged from systematic structure-activity relationship (SAR) studies demonstrating that meta-bromine positioning on the C-3 phenyl ring maximized kinase inhibition potency compared to ortho or para orientations [7].

The compound exhibits a multifaceted pharmacological profile, with particular significance in oncology research. Biochemical screening revealed potent inhibition (IC₅₀ = 0.12-0.45 μM) against clinically relevant kinases including fms-like tyrosine kinase 3 (FLT3), hematopoietic progenitor kinase 1 (HPK1), and mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) – signaling proteins implicated in leukemia proliferation and immune evasion mechanisms [7]. Molecular docking simulations indicate that the 3-bromophenyl group engages in critical halogen bonding interactions with kinase hinge region residues (e.g., Cys-FLₜ³⁸⁰ and Glu-HPK¹⁴⁶), while the quinoline nitrogen coordinates with catalytic lysine residues, effectively disrupting ATP binding [7]. Beyond kinase modulation, the compound demonstrates promising activity against neglected tropical disease targets, including inhibitory effects on Mycobacterium tuberculosis growth through disruption of mycolic acid biosynthesis, highlighting its potential as an anti-tubercular scaffold [2] [9].

The molecular architecture of this pyrazoloquinoline derivative incorporates strategic design elements that address common drug development challenges. The fluorine atom reduces oxidative metabolism at the para position of the N-1 phenyl group, extending plasma half-life in preclinical models [6]. Meanwhile, the planar quinoline core with bromine substitution facilitates intercalation into nucleic acid structures, contributing to observed activity against viral polymerases and reverse transcriptases [3] [9]. Recent patent literature indicates structural derivatives of this compound have entered lead optimization pipelines for hematological malignancies, leveraging the FLT3 inhibitory activity for acute myeloid leukemia (AML) applications [6] [7]. Additional research explores structural hybridization with antimalarial quinolines, capitalizing on the 4-fluorophenyl group's ability to enhance blood-brain barrier penetration for potential CNS-targeted applications [9].

Table 3: Therapeutic Targets and Mechanisms of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Therapeutic AreaMolecular TargetsObserved ActivityPotential Applications
OncologyFLT3, MAP4K1, HPK1IC₅₀ = 0.12-0.45 μMAcute myeloid leukemia, solid tumors
Infectious DiseasesMycobacterial membrane protein Large 3 (MmpL3)MIC = 1.8 μg/mL against M. tuberculosisNovel anti-tuberculosis agents
VirologyViral RNA-dependent RNA polymerase72% inhibition at 10 μMBroad-spectrum antiviral development
ImmunologyToll-like receptor (TLR) signaling pathways65% inhibition of NF-κB activationAutoimmune disorder therapeutics

The compound's significance extends beyond its intrinsic bioactivity to its role as a versatile scaffold for chemical diversification. The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient generation of analog libraries for SAR exploration [5]. Computational analyses indicate optimal drug-like properties within the "Golden Triangle" of physicochemical space: molecular weight (423.29 Da), cLogP (3.8), hydrogen bond acceptors (3), and topological polar surface area (48.2 Ų) – parameters aligned with Lipinski's and Veber's rules for oral bioavailability [7]. Current research explores structural modifications including bioisosteric replacement of bromine with trifluoromethyl groups, fusion with triazole rings for enhanced solubility, and preparation of water-soluble prodrugs via phosphonate ester conjugation at the C-4 position [6] [7]. These developments position 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline as a privileged scaffold bridging traditional heterocyclic chemistry with modern targeted therapeutic design.

Properties

CAS Number

901031-18-3

Product Name

3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

3-(3-bromophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline

Molecular Formula

C22H13BrFN3

Molecular Weight

418.269

InChI

InChI=1S/C22H13BrFN3/c23-15-5-3-4-14(12-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-10-8-16(24)9-11-17/h1-13H

InChI Key

YRMZCPIIQMYZBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.